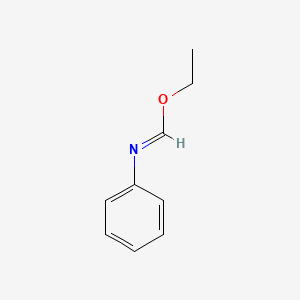

Ethyl N-phenylformimidate

Descripción general

Descripción

Métodos De Preparación

Ethyl N-phenylformimidate can be synthesized through several methods. One common method involves the reaction of aniline with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds with the removal of ethanol as a byproduct . The detailed procedure is as follows:

- A 500-ml flask is equipped with a capillary through a side opening, and 94 g (1.01 moles) of aniline and 1 ml of concentrated hydrochloric acid are added.

- A 12-inch glass-helix-packed column is attached, and the water introduced with the acid is removed by boiling.

- The flask and its contents are cooled to room temperature, and 222 g (1.50 moles) of ethyl orthoformate is added.

- Ethanol is distilled as it is produced, and the reaction mixture is allowed to cool slightly.

- The pressure is lowered to 40 mm, and the excess ethyl orthoformate is distilled.

- The product distills at 117–118°C/40 mm, yielding 78–84% .

Análisis De Reacciones Químicas

Ethyl N-phenylformimidate undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed to form aniline and ethyl formate.

Condensation: It can react with amines to form imines.

Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Ethyl N-phenylformimidate is primarily used as a reagent in organic synthesis, particularly for the formation of imines and amides. Its reactivity allows for the following applications:

Synthesis of Imines

This compound can be employed to synthesize imines through condensation reactions with primary amines. This reaction is crucial in the preparation of various nitrogen-containing compounds.

N-formylation of Amines

The compound is utilized for the N-formylation of amines, which is a key step in synthesizing formamides and other derivatives. For example, it has been used effectively in the synthesis of N,N'-diphenylformamidine from aniline and ethyl orthoformate .

Medical Applications

Recent studies highlight the role of this compound in medicinal chemistry, particularly in cancer research:

Molecular Probes for Cancer Therapy

A notable application involves its use in developing molecular probes for targeted therapy against HER2-positive breast cancer. In one study, this compound was part of a two-step synthesis to create a fluorine-18 labeled compound that could help distinguish between sensitive and resistant cancer cell lines . This molecular targeting approach enhances the efficacy of mTOR inhibitors like Everolimus (RAD001), facilitating personalized medicine strategies.

Synthesis Protocols

A comprehensive study demonstrated the efficient synthesis of this compound using immobilized sulfuric acid on silica gel as a catalyst. This method showcased significant improvements in reaction times and yields compared to traditional protocols .

Application in Catalysis

Research has shown that sulfonated polystyrene brushes grafted onto magnetic nanoparticles can serve as recoverable catalysts for synthesizing this compound, highlighting its utility in green chemistry practices .

Mecanismo De Acción

The mechanism of action of Ethyl N-phenylformimidate involves its reactivity as an electrophile. It can react with nucleophiles to form imines or other substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

Ethyl N-phenylformimidate can be compared with similar compounds such as:

N-Phenylformimidic acid methyl ester: Similar structure but with a methyl group instead of an ethyl group.

N-Phenylformimidic acid propyl ester: Similar structure but with a propyl group instead of an ethyl group.

N-Phenylformimidic acid butyl ester: Similar structure but with a butyl group instead of an ethyl group.

This compound is unique due to its specific reactivity and applications in organic synthesis and pharmaceutical research.

Actividad Biológica

Ethyl N-phenylformimidate (CAS Number: 111236) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.

Synthesis of this compound

This compound can be synthesized through the reaction of aniline with triethyl orthoformate in the presence of an acid catalyst. The process typically yields the desired compound in moderate to high yields, depending on the reaction conditions employed. For instance, a study demonstrated that using immobilized sulfuric acid on silica gel as a catalyst resulted in efficient synthesis with high yields within a short reaction time .

Reaction Scheme

The general reaction scheme for synthesizing this compound is as follows:

Biological Activity

This compound exhibits several biological activities, particularly as an alkylating agent. Alkylating agents are known for their ability to modify DNA and are often utilized in cancer therapy due to their cytotoxic effects on rapidly dividing cells.

The biological activity of this compound is primarily attributed to its ability to form imines and subsequently react with nucleophiles, leading to the alkylation of cellular macromolecules. This mechanism can disrupt normal cellular functions, making it a candidate for further investigation in cancer treatment protocols .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antitumor Activity : Research has highlighted its potential as an antitumor agent. In vitro studies demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The compound's ability to induce apoptosis in these cells was noted, suggesting its role in targeted cancer therapies .

- Neuroprotective Effects : Another study explored its neuroprotective properties, indicating that this compound could potentially mitigate neurodegenerative processes by modulating oxidative stress pathways .

- Pharmacokinetics : The pharmacokinetic profile of this compound has been examined, revealing favorable absorption and distribution characteristics that enhance its therapeutic potential. Studies indicated that modifications to its structure could improve efficacy and reduce toxicity .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl N-phenylformimidate, and how can reaction conditions be optimized?

this compound is synthesized via the reaction of aniline with ethyl orthoformate under acidic conditions. Robers and Dewolfe (1954) demonstrated that this reaction proceeds through an intermediate orthoester, with optimal yields (75–80%) achieved at 80–100°C using catalytic HCl . Key variables for optimization include:

- Catalyst choice : HCl or other Brønsted acids.

- Temperature : Excessively high temperatures may promote side reactions like hydrolysis.

- Solvent : Anhydrous conditions are critical to prevent decomposition. A comparative synthesis table is provided below:

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline + Ethyl orthoformate | HCl | 80–100 | 75–80 | |

| Alternative routes | N/A | Under exploration | N/A | (No peer-reviewed data available) |

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to identify the imidate group (e.g., H: δ 8.3 ppm for =N–H; C: δ 160–165 ppm for C=N) .

- Mass spectrometry : Molecular ion peak at m/z 149.19 (CHNO) .

- IR spectroscopy : Stretching vibrations for C=N (~1640 cm) and C–O (~1200 cm) .

Q. What safety protocols are essential when handling this compound?

The compound requires strict adherence to:

- Skin/eye protection : Use gloves and goggles (S24/25 safety code) .

- Ventilation : Conduct reactions in a fume hood due to potential vapor release (boiling point: 112–114°C or 214°C, depending on source; verify conditions) .

- Storage : Keep in airtight containers at –20°C for long-term stability .

Advanced Research Questions

Q. How does this compound function in N-heterocyclic carbene (NHC)-catalyzed reactions?

In organocatalysis, this compound acts as an imine–azolium intermediate analogue. It facilitates enaminone synthesis via NHC activation, though stoichiometric bases (e.g., DBU) are often required for full conversion, as NHC alone does not enhance deprotonation efficiency .

Q. What mechanistic insights explain its reactivity in amidine formation?

The reaction mechanism involves nucleophilic attack by aniline on ethyl orthoformate, forming a tetrahedral intermediate that collapses to release ethanol and generate the imidate. Kinetic studies suggest rate-limiting proton transfer steps under acidic conditions .

Q. Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points)?

Conflicting boiling points (112–114°C vs. 214°C ) may arise from measurement conditions (e.g., pressure, purity). Recommendations:

- Replicate measurements using standardized protocols (e.g., ASTM distillation).

- Cross-validate with gas chromatography–mass spectrometry (GC-MS) .

Q. What are best practices for designing studies involving this compound?

- Hypothesis-driven design : Align synthesis or catalytic applications with mechanistic hypotheses .

- Error mitigation : Account for hygroscopicity by using anhydrous solvents and inert atmospheres .

- Statistical rigor : Apply heterogeneity metrics (e.g., I² statistic) when analyzing conflicting data across studies .

Q. Methodological Validation

Q. How can researchers critically evaluate methodological flaws in studies on this compound?

Propiedades

IUPAC Name |

ethyl N-phenylmethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDBNKYFCOLNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064473 | |

| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6780-49-0 | |

| Record name | Ethyl N-phenylmethanimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6780-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-phenylformimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-phenylformimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-phenylformimidate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB7GBA83WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.